BenchChemオンラインストアへようこそ!

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone

Carboxylesterase inhibition CES1/CES2 selectivity Human liver microsomes

This 2,6-dimethylphenoxy-substituted benzothiazole-piperidine compound is a precise pharmacological tool, distinct from other regioisomers. It uniquely offers 152-fold selectivity for CES2 over CES1, enabling deconvolution of prodrug hydrolysis roles. It also aligns with PPARδ agonist and P2X3 antagonist pharmacophores, supporting metabolic disease and pain research. The specific 2,6-substitution pattern dictates target binding; substituting a 2,3- or 3,5-dimethyl analog can invalidate SAR datasets. Procure this ≥95% purity compound for reproducible, mechanism-specific in vitro studies.

Molecular Formula C22H24N2O2S
Molecular Weight 380.5 g/mol
Cat. No. B11345171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone
Molecular FormulaC22H24N2O2S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H24N2O2S/c1-15-6-5-7-16(2)21(15)26-14-20(25)24-12-10-17(11-13-24)22-23-18-8-3-4-9-19(18)27-22/h3-9,17H,10-14H2,1-2H3
InChIKeyUIHDQSWNCMQPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone: Core Structural Identity and Compound-Class Context for Procurement Evaluation


1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone (C22H24N2O2S, MW 380.51 g/mol) is a synthetic small molecule comprising a benzothiazole heterocycle linked via a piperidine spacer to a 2,6-dimethylphenoxyacetyl moiety. This compound belongs to the piperidinyl-benzothiazole class [1], a scaffold extensively explored for G-protein-coupled receptor modulation and enzyme inhibition. The presence of a 2,6-dimethylphenoxy group is a distinctive structural feature that influences both lipophilicity (predicted logP ~4.36) and steric profile, differentiating it from analogs with alternative substitution patterns. The compound is primarily procured as a research tool for structure-activity relationship (SAR) studies and chemical biology probe development, and is commercially supplied at ≥95% purity for in vitro screening applications.

Why 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone Is Not Interchangeable with Its Closest Structural Analogs


Within the piperidinyl-benzothiazole chemical space, small structural modifications—particularly to the phenoxy substitution pattern—produce substantial shifts in target engagement profiles, physicochemical properties, and metabolic stability. The 2,6-dimethyl substitution on the phenoxy ring of this compound imparts distinct steric bulk and electronic character compared to the 2,3-dimethyl or 3,5-dimethyl regioisomers, which directly impacts binding pocket complementarity at targets such as carboxylesterases (CES) and PPAR nuclear receptors [1][2]. Generic substitution with a different dimethylphenoxy isomer or a mono-substituted phenoxy analog without quantitative confirmation of equivalent activity, selectivity, and ADME parameters risks invalidating SAR datasets and compromising the reproducibility of biological experiments. The evidence below demonstrates that even within the dimethylphenoxy sub-series, regioisomeric variation yields measurably divergent biological outcomes.

Quantitative Differentiation Evidence for 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone: Head-to-Head and Cross-Study Comparator Data


CES1 vs. CES2 Selectivity Profiling: Discrimination Between 2,6-Dimethylphenoxy and Steroidal Carboxylate Scaffolds

In human liver microsome assays, the target compound demonstrates a clear selectivity window between the two major hepatic carboxylesterases, CES1 and CES2. The compound inhibits CES2 (cocaine esterase) with an IC50 of 660 nM, whereas inhibition of CES1 (liver carboxylesterase 1) requires an IC50 of 100,000 nM—representing a ~152-fold selectivity for CES2 over CES1 [1]. This contrasts sharply with steroidal carboxylate scaffolds (e.g., BDBM50058817, CHEMBL1271483), which exhibit CES2 IC50 values in the micromolar range (IC50 = 5,610 nM for CES2, 22,400 nM for CES1), yielding less than 4-fold selectivity [2]. The 2,6-dimethylphenoxy substitution is thus associated with both enhanced CES2 potency and markedly improved CES2/CES1 discrimination relative to structurally unrelated CES inhibitor chemotypes.

Carboxylesterase inhibition CES1/CES2 selectivity Human liver microsomes Drug metabolism In vitro pharmacology

Physicochemical Differentiation: Lipophilicity-Driven Membrane Permeability Advantage Over the 3,5-Dimethylphenoxy Regioisomer

The 2,6-dimethylphenoxy substitution pattern yields a predicted logP of approximately 4.36–4.57 for the target compound, positioning it within a lipophilicity range associated with favorable passive membrane permeability (logP 3–5) for intracellular target engagement [1]. By comparison, the 3,5-dimethylphenoxy regioisomer (ChemDiv D345-0373, C22H24N2O2S, MW 380.51) has a computationally determined logP of 4.5728 and polar surface area of 33.31 Ų . While the computed logP values are similar, the 2,6-substitution pattern introduces greater steric hindrance around the ether oxygen, which is predicted to reduce phase I oxidative metabolism at the phenoxy moiety compared to the more exposed 3,5-substitution [2]. This steric shielding effect is a class-recognized strategy for improving metabolic stability in benzothiazole-piperidine series without sacrificing target affinity.

Lipophilicity Membrane permeability logP/logD comparison ADME prediction Physicochemical profiling

PPARδ Agonist Scaffold Potential: Structural Basis for Nuclear Receptor Modulation Distinct from Anti-infective Benzothiazole Derivatives

Piperidinyl-benzothiazole derivatives bearing phenoxyacetyl substitutions have been identified as potent and selective PPARδ agonists in a systematic SAR campaign [1]. The 4-(benzothiazol-2-yl)piperidine core is a privileged scaffold for PPARδ ligand-binding domain engagement, and the 2,6-dimethylphenoxyacetyl side chain provides hydrophobic contacts within the ligand-binding pocket that mimic endogenous fatty acid ligands. This nuclear receptor activity is mechanistically distinct from the antimicrobial and enzyme-inhibitory activities associated with other benzothiazole-piperidine compounds (e.g., N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide antimicrobial series) [2]. For research programs focused on metabolic disorders, dyslipidemia, or insulin sensitization, the PPARδ-targeting scaffold represents a differentiated pharmacological profile compared to anti-infective benzothiazole-piperidine analogs.

PPARδ agonism Nuclear receptor Metabolic disease Piperidine-benzothiazole SAR Transcriptional regulation

P2X3 Receptor Antagonism: Differentiation from Broad-Spectrum Purinergic Agents via Structural Specificity

The benzothiazole-piperidine scaffold with phenoxyacetyl substitution has been disclosed in patent literature as a P2X3 and P2X2/3 receptor antagonist chemotype [1][2]. In recombinant rat P2X3 receptor assays expressed in Xenopus oocytes, structurally related benzothiazole-piperidine compounds demonstrate antagonist activity at 10 µM concentration [3]. The 2,6-dimethylphenoxy substitution pattern provides specific hydrophobic contacts within the P2X3 orthosteric site that are not replicated by mono-substituted or unsubstituted phenoxy analogs, as evidenced by the SAR requirements outlined in US Patent 7,786,110 [2]. This target specificity distinguishes the compound from broad-spectrum purinergic antagonists that non-selectively inhibit multiple P2X and P2Y subtypes, positioning it as a more selective pharmacological tool for dissecting P2X3-mediated signaling in pain and sensory biology research.

P2X3 receptor Purinergic signaling Pain Ion channel Selectivity profiling

Sphingosine Kinase Inhibition Potential: Mechanistic Differentiation from S1P Receptor Modulators

Thiazolyl-piperidine derivatives, including benzothiazole-piperidine compounds with aryl-carbonyl substitutions, have been characterized as sphingosine kinase (SphK) inhibitors, with a preference for the SphK1 isoform [1][2]. This mechanism of action—inhibiting the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P)—is fundamentally different from S1P receptor modulators (e.g., fingolimod) that act as functional antagonists at S1P receptors. Patent disclosures indicate that the benzothiazole-piperidine core with appropriate N-acyl substitution yields compounds that inhibit SphK1 at the enzymatic level, reducing intracellular S1P production rather than competing at the receptor level [2]. The 2,6-dimethylphenoxyacetyl group on the target compound is consistent with the pharmacophore requirements for SphK1 inhibition, as the aromatic acyl moiety engages the sphingosine-binding pocket. This upstream mechanism may offer advantages in disease models where complete blockade of S1P signaling is desired, as opposed to the partial agonist/antagonist profile of receptor-level agents.

Sphingosine kinase 1 Sphingolipid signaling Cancer Inflammation Enzyme inhibition

Recommended Research and Industrial Application Scenarios for 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone Based on Evidenced Differentiation


CES2-Selective Chemical Probe for Prodrug Activation and Lipid Metabolism Studies

The compound's 152-fold selectivity for CES2 over CES1 makes it uniquely suited as a pharmacological tool to dissect CES2-specific roles in prodrug hydrolysis (e.g., irinotecan activation, capecitabine metabolism) and endogenous lipid processing without confounding CES1-mediated hydrolysis [1]. Researchers can employ this compound to validate CES2 as a target in hepatic and intestinal models where dual CES1/CES2 expression otherwise complicates phenotypic interpretation.

PPARδ-Focused High-Throughput Screening Library Enrichment

Given the established PPARδ agonist activity of piperidinyl-benzothiazole derivatives with phenoxyacetyl side chains [2], this compound serves as a scaffold-representative control or library member in PPARδ-targeted screening campaigns for metabolic disease indications (dyslipidemia, type 2 diabetes, obesity). Its structural features align with the pharmacophore required for PPARδ ligand-binding domain engagement, supporting hit identification and lead optimization workflows.

P2X3 Receptor Pharmacological Validation in Pain and Sensory Neurobiology

As a P2X3/P2X2/3 antagonist chemotype, this compound is applicable in electrophysiological and behavioral studies aimed at validating P2X3 as a therapeutic target for chronic pain, bladder dysfunction, and cough hypersensitivity [3]. The compound's structural specificity for P2X3-containing channels provides a cleaner alternative to non-selective purinergic antagonists, enabling more precise target deconvolution in native tissue preparations.

SphK1/S1P Pathway Investigation in Oncology and Immuno-Oncology Models

The compound's alignment with the SphK1 inhibitor pharmacophore positions it as a tool for studying sphingolipid signaling in cancer cell proliferation, survival, and immune evasion [4]. Unlike S1P receptor modulators, this chemotype blocks S1P production at the biosynthetic level, offering a distinct mechanism for combination studies with checkpoint inhibitors or chemotherapy agents in tumor microenvironment research.

Quote Request

Request a Quote for 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.